
Methyl isoquinoline-6-carboxylate
Overview
Description
This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of substituted isoquinoline derivatives. For example, it serves as a precursor in bromination reactions using N-bromosuccinimide (NBS) to introduce substituents at specific positions . Its methyl ester group enhances lipophilicity, making it suitable for reactions in non-polar solvents like acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isoquinoline-6-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal, followed by cyclization, can be used to synthesize isoquinoline derivatives . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemistry practices. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 are preferred due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Oxidation Reactions
MIC undergoes oxidation primarily at the ester group or the aromatic ring. Key reagents and outcomes include:
Mechanistic Insight : The ester group’s oxidation to a carboxylic acid proceeds via radical intermediates in the presence of strong oxidants like KMnO₄, while enzymatic pathways favor selective N-oxidation .
Reduction Reactions
Reduction targets the ester group or the aromatic ring, yielding functionalized intermediates:
Note : Catalytic hydrogenation preserves the aromaticity, while LiAlH₄ may alter the ring structure.
Electrophilic Substitution
The isoquinoline ring undergoes electrophilic substitution at electron-rich positions (C-5 and C-8):
Structural Influence : The ester group at C-6 directs electrophiles to the meta positions (C-5 and C-8) .
Cyclization and Ring-Forming Reactions
MIC participates in annulation reactions to construct polycyclic systems:
Example : Reaction with DEAD (diethyl acetylenedicarboxylate) yields δ-lactones via a zwitterion intermediate (Scheme 1) .
Cross-Coupling Reactions
The ester group facilitates metal-catalyzed couplings for derivatization:
Case Study : Cobalt-catalyzed C–H alkylation with MIC achieves 92% enantiomeric excess (ee) using chiral carboxylic acid ligands .
Functional Group Interconversion
The methyl ester serves as a handle for further transformations:
Critical Analysis
- Regioselectivity Challenges : Competing substitution at C-5 vs. C-8 requires precise control of reaction conditions .
- Catalyst Dependency : Transition-metal catalysts (Pd, Co, Rh) enhance efficiency but increase cost .
- Green Chemistry : Microwave-assisted and enzymatic methods reduce waste and energy use .
MIC’s versatility in oxidation, substitution, and cyclization underscores its utility in medicinal chemistry and materials science. Future research should focus on enantioselective transformations and sustainable protocols.
Scientific Research Applications
Chemical Properties and Structure
Methyl isoquinoline-6-carboxylate has the molecular formula and is classified as an isoquinoline derivative. Its structure features a carboxylate group at the sixth position of the isoquinoline ring, which enhances its reactivity and biological interactions. The compound exhibits significant biological activities, making it a valuable target for further research in medicinal chemistry.
Drug Synthesis
MIC serves as a crucial building block in the synthesis of various complex molecules, particularly alkaloids. Notable alkaloids synthesized using MIC include:
- Berberine : Known for its antimicrobial and anti-inflammatory properties.
- Tetrandrine : Investigated for its potential in treating cardiovascular diseases.
- Magnoflorine : Explored for its neuroprotective effects.
These compounds have been associated with various therapeutic applications, including treatment for infections, inflammation, and cardiovascular conditions.
Biological Interactions
Research has demonstrated that MIC interacts with various biological targets, influencing critical biochemical pathways. Some key findings include:
- Enzyme Inhibition : MIC has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to potential applications in metabolic disorders.
- Receptor Binding : Studies indicate that MIC binds to certain receptors, affecting neurotransmitter systems and potentially offering insights into neurological therapies.
Medicinal Chemistry Applications
The distinct properties of MIC make it suitable for various applications in medicinal chemistry:
- Anticancer Research : Preliminary studies suggest that MIC derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a candidate for developing treatments for neurological disorders .
Case Studies
Several case studies illustrate the applications of MIC in scientific research:
-
Synthesis of Berberine :
- Researchers utilized MIC as a precursor in synthesizing berberine through a multi-step reaction process. The resulting compound exhibited enhanced bioactivity against specific bacterial strains.
-
Neuroprotective Studies :
- A study investigated the neuroprotective effects of MIC derivatives on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
- Anticancer Activity Assessment :
Mechanism of Action
The mechanism of action of methyl isoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
- Ethyl Isoquinoline-6-Carboxylate (CAS 1570-45-2): Structurally identical except for the ethyl ester group instead of methyl. The ethyl group increases molecular weight (C12H11NO2 vs. C11H9NO2) and may slightly reduce hydrolysis rates due to steric hindrance. Ethyl esters are often used when slower ester cleavage is desired in prodrug design .
- This modification could enhance binding affinity in biological targets (e.g., enzyme active sites) compared to the parent compound .
Core Ring System Differences
- Methyl Quinoline-6-Carboxylate (CAS 38896-30-9): Differs in the nitrogen position (quinoline: N at position 1 vs. isoquinoline: N at position 2). This alters electronic distribution, with quinoline derivatives typically exhibiting lower basicity (pKa ~4.9) compared to isoquinoline (pKa ~5.4), affecting solubility and reactivity .
- Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]quinoline-6-Carboxylate: Contains a fused tetrahydro-pyrrolo ring system, reducing aromaticity and increasing conformational flexibility. This structural complexity may enhance interactions with hydrophobic pockets in proteins .
Substituent Modifications
- Methyl 6-Nitroquinoline-2-Carboxylate (CAS 112089-59-5): The nitro group at position 6 is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to meta positions. Such derivatives are intermediates in the synthesis of aminoquinolines for antimalarial drugs .
- Methyl 6-Aminoquinoline-3-Carboxylate (CAS 1170979-26-6): The amino group at position 6 is electron-donating, increasing ring electron density. This substitution is critical in fluorescence-based applications due to enhanced conjugation .
Biological Activity
Methyl isoquinoline-6-carboxylate (MIC) is an organic compound belonging to the isoquinoline class, characterized by its unique bicyclic structure comprising a fused benzene and pyridine ring. This compound has attracted considerable attention due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is defined by its molecular formula . The carboxylate group at the 6-position of the isoquinoline ring significantly influences its reactivity and interaction with biological targets. This structural feature is crucial for its biological activity, allowing it to act on various enzymes and receptors.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities, including:
- Antimicrobial Properties : MIC has shown significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. For instance, it has been linked to inhibition of cyclin-dependent kinases and topoisomerase I, which are crucial in cancer cell proliferation .
- Anticancer Activity : Studies indicate that isoquinoline derivatives like MIC can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities. In vitro studies have reported IC50 values indicating effective doses against different cancer cell lines .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : MIC binds to active sites on enzymes and receptors, modulating their activity. This interaction can lead to alterations in signal transduction pathways that are vital for cellular functions.
- Structural Similarity : Its structural resemblance to other bioactive isoquinoline alkaloids enhances its potential as a lead compound in drug development .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl isoquinoline-3-carboxylate | Carboxylate at position 3 | Different biological activity profile |
Methyl 1-methoxyisoquinoline-4-carboxylate | Methoxy group at position 1 | Enhanced solubility and altered pharmacokinetics |
Ampullosine | Methyl group at position 3 | Isolated from natural sources; unique bioactivity |
Ethyl isoquinoline-4-carboxylate | Ethyl group instead of methyl | Variations in reactivity and biological effects |
This table highlights how the positioning of functional groups influences the reactivity and biological interactions of these compounds compared to MIC.
Case Studies
- Anticancer Research : In a study examining the effects of various isoquinoline derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in MGC-803 cells with an IC50 value of 5.1 µM. The compound also induced G2/M phase arrest and increased the Bax/Bcl-2 ratio, indicating its potential as an anticancer agent .
- Antimicrobial Activity : A series of tests against bacterial strains demonstrated that MIC exhibited strong antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective doses comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl isoquinoline-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors, such as via Friedländer or Pfitzinger reactions. Optimization requires systematic variation of catalysts (e.g., acid/base), temperature, and solvent polarity. For example, using trifluoroacetic acid as a catalyst in ethanol at reflux (80°C) may improve cyclization efficiency . Characterization via HPLC and NMR (¹H/¹³C) is critical to confirm purity and structure .
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H NMR can confirm proton environments (e.g., methyl ester resonance at ~3.9 ppm), while ¹³C NMR identifies carbonyl carbons (~165-170 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. Compare results with PubChem data for consistency .
Q. What are the key challenges in isolating this compound from reaction mixtures, and how can they be addressed?
- Methodological Answer : Common issues include co-elution of byproducts during column chromatography. Use gradient elution with silica gel (e.g., hexane/ethyl acetate) and monitor fractions via TLC. Recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally via kinetic studies under varying conditions .
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives, such as disordered solvent molecules?
- Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disorder. Refine occupancy ratios and apply geometric restraints to solvent molecules. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Steric hindrance at the 6-carboxylate group directs coupling to the 3-position. Electronic effects are probed via Hammett plots using para-substituted aryl boronic acids. Monitor reaction progress via LC-MS and isolate products via preparative HPLC .
Q. Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing reaction yield variability in this compound synthesis?
- Methodological Answer : Use ANOVA to assess the impact of variables (e.g., temperature, catalyst loading). Design-of-experiment (DoE) software (e.g., JMP) identifies significant factors. Report confidence intervals (95%) and p-values to ensure reproducibility .
Q. How can researchers address conflicting literature reports on the biological activity of this compound derivatives?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to evaluate assay conditions (e.g., cell lines, concentrations). Meta-analysis of IC₅₀ values identifies outliers due to methodological differences (e.g., solvent DMSO concentration) .
Q. Structural and Functional Insights
Q. What role does the methyl ester group play in the stability and solubility of this compound?
- Methodological Answer : The ester group enhances lipophilicity (logP ~2.5) compared to carboxylic acid analogs. Stability studies (TGA/DSC) under humid conditions reveal hydrolysis rates, guiding storage recommendations (e.g., desiccated at –20°C) .
Q. How can researchers modify the isoquinoline core to tune the photophysical properties of this compound?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the 4-position to redshift absorption maxima. Characterize via UV-Vis and fluorescence spectroscopy. Compare with TD-DFT calculations for validation .
Properties
IUPAC Name |
methyl isoquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPWZEOLHRROQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264490 | |
Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173089-82-2 | |
Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173089-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl isoquinoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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